Phenyl beta-d-glucopyranoside hydrate
Description
Phenyl beta-D-glucopyranoside hydrate (CAS: 1464-44-4) is a glycoside derivative consisting of a phenyl group linked to the anomeric carbon of beta-D-glucopyranose via an O-glycosidic bond, with a hydrate moiety. Its molecular formula is C₁₂H₁₆O₆·H₂O, and it has a molecular weight of 256.26 g/mol . This compound is commonly used in biochemical research, particularly in studies of glycosidase enzyme activity, due to its role as a synthetic substrate . It is stored at +4°C to maintain stability and is structurally characterized by its pyranose ring conformation and equatorial hydroxyl group orientations .
Properties
Molecular Formula |
C12H18O7 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H16O6.H2O/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7;/h1-5,8-16H,6H2;1H2/t8-,9-,10+,11-,12-;/m1./s1 |
InChI Key |
BYHLUXIBZLSITF-ZIJVCQRQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.O |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O.O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Derivatives
Phenyl beta-D-glucopyranoside serves as a starting material for synthesizing various derivatives of β-D-glucopyranosides. These derivatives have shown potential applications as anti-HIV agents, making them valuable in medicinal chemistry and drug development .
Spectroscopic Investigations
This compound is utilized as a model for glycosides in gas-phase spectroscopic investigations. Its structural properties allow researchers to study glycosidic bonds and conformational dynamics, which are crucial for understanding the behavior of similar compounds in biological systems .
Enzyme Substrate
Phenyl beta-D-glucopyranoside is a substrate for the enzyme D-glucosidase, facilitating studies in enzymology and carbohydrate metabolism. This application is significant for understanding enzyme kinetics and the mechanisms of glycoside hydrolysis .
Analytical Chemistry
In analytical chemistry, this compound is employed as an internal standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) quantitative analyses. This role enhances the accuracy and reliability of analytical results by providing a consistent reference point .
Case Study 1: Anti-HIV Research
Research has indicated that derivatives synthesized from phenyl beta-D-glucopyranoside exhibit anti-HIV activity. A study demonstrated that certain structural modifications enhance the efficacy of these derivatives against HIV-1, highlighting the compound's importance in developing antiviral therapies .
Case Study 2: Conformational Analysis
A detailed study on the conformational distributions of phenyl beta-D-glucopyranoside revealed insights into its low-energy conformers using density functional theory (DFT). The findings illustrated how solvent effects influence the stability and reactivity of this glycoside, providing a deeper understanding of its chemical behavior in biological environments .
Comparative Applications Table
| Application Area | Specific Use | Impact/Importance |
|---|---|---|
| Medicinal Chemistry | Synthesis of anti-HIV derivatives | Potential for new antiviral drugs |
| Spectroscopy | Model for glycosides | Understanding glycosidic bond dynamics |
| Enzymology | Substrate for D-glucosidase | Insights into carbohydrate metabolism |
| Analytical Chemistry | Internal standard in GC/GC-MS | Enhanced accuracy in quantitative analysis |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Research Findings
Gas-Phase Spectroscopy: Phenyl beta-D-glucopyranoside exhibits stronger intramolecular hydrogen bonds (C2-OH⋯O5 and C3-OH⋯O6) than its galactopyranoside analog, influencing its conformational stability .
Anti-Inflammatory Activity: Methyl beta-D-glucopyranoside shows enhanced anti-inflammatory properties after traditional processing of Dendrobium officinale, highlighting the role of structural modifications in bioactivity .
Enzymatic Specificity: Hydroquinone glucosyltransferase in Rauvolfia serpentina shows 5.1% activity with phenol compared to hydroquinone, underscoring the substrate specificity for phenyl glycosides .
Preparation Methods
Synthetic Routes for Phenyl Beta-D-Glucopyranoside
Phenyl beta-D-glucopyranoside is typically synthesized by the glycosylation of phenol with a suitably protected glucose derivative under controlled conditions to ensure beta-selectivity.
Glycosylation Reaction : The most common approach involves the reaction of phenol with a glucose donor such as peracetylated glucose or trichloroacetimidate glucose derivatives. Catalysts such as Lewis acids (e.g., BF3·Et2O) or other promoters are used to activate the glycosyl donor, facilitating the formation of the glycosidic bond with phenol.
Beta-Selectivity Control : The stereoselectivity favoring the beta-anomer is achieved by controlling reaction conditions such as temperature, solvent, and the nature of protecting groups on the glucose moiety.
Hydration Aspect : The hydrate form, specifically phenyl beta-D-glucopyranoside dihydrate, is typically obtained during the crystallization stage from aqueous media, where water molecules incorporate into the crystal lattice.
Purification and Crystallization
Purification is crucial to isolate phenyl beta-D-glucopyranoside hydrate in high purity and proper hydration state.
Recrystallization : The compound is commonly recrystallized from water, which leads to the formation of a dihydrate crystalline form. This process involves dissolving the crude product in hot water followed by slow cooling to induce crystallization.
Drying Conditions : After crystallization, the hydrate can be dried under vacuum at approximately 100°C over phosphorus pentoxide (P2O5) to remove excess water while retaining the hydrate form. This drying method preserves the optical activity and crystalline integrity.
Physical Properties : The hydrate form typically appears as a white to off-white powder with a melting point range of 176-178 °C. It is slightly soluble in methanol and water (especially when sonicated), indicating its moderate polarity and hydration.
Detailed Research Findings on Hydration and Structure
Advanced spectroscopic and computational studies have provided insights into the hydration and conformation of this compound:
Gas Phase Hydration Studies : Using ab initio calculations combined with resonant two-photon ionization and IR ion-dip spectroscopy, researchers have characterized the singly hydrated phenyl beta-D-glucopyranoside clusters. These studies reveal that despite multiple possible binding sites, only two main hydrated conformers form under experimental conditions.
Computational Analysis : Structures optimized at the B3LYP/6-31+G(d) level and energy calculations at the MP2/6-311+G(d,p) level confirm the stability of these hydrated conformations. The hydration involves specific hydrogen bonding interactions between water molecules and the sugar hydroxyl groups.
Hydrate Stability : The hydrate form is stable under standard storage conditions (sealed, room temperature) but is incompatible with strong oxidizing agents. The hydrate contributes to the compound’s stability and influences its spectroscopic properties.
Summary Table of Preparation and Properties
| Aspect | Details |
|---|---|
| Synthetic Method | Glycosylation of phenol with glucose derivatives using Lewis acid catalysts |
| Beta-Selectivity | Controlled by reaction conditions and protecting groups |
| Hydration Formation | Achieved during recrystallization from aqueous solution forming dihydrate crystals |
| Purification | Recrystallization from water; vacuum drying at 100°C over P2O5 |
| Physical Form | White to off-white powder |
| Melting Point | 176-178 °C |
| Solubility | Slightly soluble in methanol and water (sonicated) |
| Optical Activity | [α]25/D -70.5° (c=2, H2O) |
| Stability | Stable; incompatible with strong oxidizing agents |
| Hydration Characterization | Confirmed by IR and computational studies showing specific hydrogen bonding patterns |
Q & A
Q. What experimental methods are used to determine the structural conformation and hydration patterns of phenyl beta-D-glucopyranoside hydrate?
Q. How is this compound synthesized, and what are its solubility challenges?
The compound is typically synthesized via glycosylation reactions using protected glucose derivatives and phenol under acidic or enzymatic catalysis. A major limitation is its low solubility in organic solvents, which complicates purification and characterization. Researchers often employ co-solvents (e.g., DMSO-water mixtures) or derivatization (e.g., acetylation) to enhance solubility .
Q. What biochemical applications does this compound have in model systems?
It serves as a substrate for studying glucose transport inhibition in hepatic tissues and autoimmune disease mechanisms. Its ability to form covalent bonds with inhibitors makes it useful in enzyme kinetics and histochemical staining. For example, it has been used to probe glucose transporter interactions in rat liver cells .
Advanced Research Questions
Q. What role do isotopic labeling and vibrational spectroscopy play in analyzing glycosidic linkages?
Isotopic substitution (e.g., deuterium labeling) combined with IR spectroscopy isolates intramolecular vibrations, distinguishing between α- and β-anomers. For this compound, this method clarifies conformational flexibility in the pyranose ring and hydration-induced stabilization of specific rotamers .
Q. How can researchers address conflicting data on the compound’s inhibitory effects in biological assays?
Contradictions often arise from differences in assay conditions (e.g., pH, co-solvents). Methodological standardization is critical:
Q. What advanced techniques elucidate the compound’s role in glycan-protein interactions?
Cryogenic electron microscopy (cryo-EM) and X-ray crystallography map binding interfaces in complexes with lectins or antibodies. Surface plasmon resonance (SPR) quantifies binding kinetics, while NMR spectroscopy tracks conformational changes upon hydration or ligand binding .
Methodological Considerations
- Spectroscopic Validation : Always cross-reference IR data with computational models to account for solvent effects in gas-phase vs. solution studies .
- Synthetic Optimization : Enzymatic glycosylation (e.g., using glycosyltransferases) improves stereoselectivity over chemical methods, reducing byproducts .
- Data Reproducibility : Report solvent purity, temperature, and humidity controls, as these factors significantly impact hydration patterns and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
